Syv9LY41GY

Description

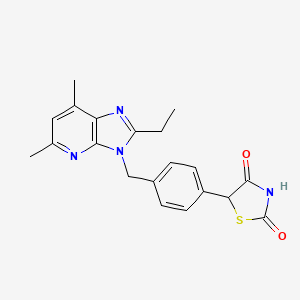

Syv9LY41GY, identified by its Unique Ingredient Identifier (UII), corresponds to the chemical substance R-147176 (CAS: 849419-55-2). Its molecular formula is C₂₀H₂₀N₄O₂S, with a molecular weight of approximately 380.46 g/mol . The compound features a 2,4-thiazolidinedione core linked to an imidazo[4,5-b]pyridine moiety via a phenethyl bridge. Key structural attributes include:

- Thiazolidinedione ring: A heterocyclic structure known for its role in modulating peroxisome proliferator-activated receptors (PPARs) in pharmaceuticals.

- Imidazopyridine subunit: A nitrogen-rich bicyclic system often associated with kinase inhibition or receptor binding.

- Phenethyl linker: Enhances structural rigidity and influences pharmacokinetic properties.

Properties

CAS No. |

849419-55-2 |

|---|---|

Molecular Formula |

C20H20N4O2S |

Molecular Weight |

380.5 g/mol |

IUPAC Name |

5-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C20H20N4O2S/c1-4-15-22-16-11(2)9-12(3)21-18(16)24(15)10-13-5-7-14(8-6-13)17-19(25)23-20(26)27-17/h5-9,17H,4,10H2,1-3H3,(H,23,25,26) |

InChI Key |

SHMWYOSAUIFYAB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=C(N1CC3=CC=C(C=C3)C4C(=O)NC(=O)S4)N=C(C=C2C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Syv9LY41GY involves multiple steps, starting with the preparation of the core structure followed by functionalization. The initial step typically involves the formation of a heterocyclic ring, which is then modified through various chemical reactions to introduce the desired functional groups. Common reagents used in the synthesis include acids, bases, and oxidizing agents .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and pH are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Syv9LY41GY undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenated compounds, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones , while reduction can produce thiols or sulfides .

Scientific Research Applications

Syv9LY41GY has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Syv9LY41GY involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors , modulating their activity. This interaction can lead to changes in cellular pathways, affecting processes such as signal transduction and gene expression . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest a role in inhibiting specific enzymes .

Comparison with Similar Compounds

(a) This compound vs. Boronic Acid Derivatives (e.g., CAS 1046861-20-4)

- Structural Differences : this compound’s multicyclic architecture contrasts sharply with the planar boronic acid’s simplicity. The latter’s boronic acid group enables Suzuki-Miyaura cross-coupling reactions, making it valuable in synthetic chemistry .

- Functional Implications : While this compound’s thiazolidinedione suggests PPAR agonism, boronic acids are primarily synthetic intermediates or protease inhibitors. The boronic acid’s high BBB permeability hints at CNS applications, unlike this compound’s probable peripheral targeting .

(b) This compound vs. Benzothiophene Carboxylates (e.g., CAS 7312-10-9)

- Structural Differences : The benzothiophene-carboxylate lacks this compound’s nitrogen-rich heterocycles but shares aromaticity and a carboxylate group, which may influence solubility and metal-binding properties.

- Functional Implications: Benzothiophene derivatives often serve as fluorescent probes or enzyme inhibitors (e.g., CYP1A2 inhibition noted in ). This compound’s imidazopyridine moiety may confer kinase selectivity, diverging from benzothiophene’s metabolic interference.

Physicochemical and Pharmacokinetic Insights

- Solubility : The boronic acid (0.24 mg/mL) has quantifiable aqueous solubility, whereas this compound’s solubility remains undocumented. Poor solubility in thiazolidinediones often necessitates formulation optimization .

- Bioavailability : this compound’s molecular weight (>500 g/mol is typical for oral drugs) and polar groups (e.g., thiazolidinedione) may limit passive diffusion, contrasting with the boronic acid’s favorable GI absorption .

- Metabolism : The benzothiophene’s CYP1A2 inhibition suggests drug-drug interaction risks, whereas this compound’s metabolic pathway is undefined but likely involves hepatic oxidation of its imidazopyridine subunit .

Methodological Considerations for Comparative Studies

- Guidelines for Comparison: Prioritize structural similarity (e.g., shared heterocycles) or functional equivalence (e.g., PPAR modulation vs. kinase inhibition) . Validate findings with spectral data (e.g., NMR, HPLC) per academic standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.